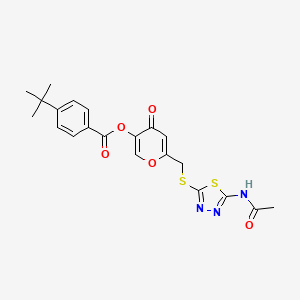

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate

Description

Properties

IUPAC Name |

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-tert-butylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S2/c1-12(25)22-19-23-24-20(31-19)30-11-15-9-16(26)17(10-28-15)29-18(27)13-5-7-14(8-6-13)21(2,3)4/h5-10H,11H2,1-4H3,(H,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVUWENEWRDPNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate is a complex organic compound that incorporates multiple functional groups, including a thiadiazole moiety and a pyran ring. This structural diversity contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Features

The compound's structure can be broken down into key components that influence its biological activity:

| Component | Description | Biological Activity |

|---|---|---|

| Thiadiazole Moiety | Contains sulfur and nitrogen atoms | Antimicrobial, anticancer |

| Pyran Ring | Fused heterocyclic structure | Antifungal, antioxidant |

| Benzoate Ester | Ester functional group | Diverse biological effects |

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, including those containing the acetamido group, exhibit significant antimicrobial properties. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. For instance, compounds related to thiadiazoles have shown efficacy against various bacterial strains and fungi .

Anticancer Properties

Studies have demonstrated that compounds with similar structural features possess cytotoxic effects against cancer cell lines. For example, derivatives of thiadiazole have been evaluated for their ability to inhibit the proliferation of human breast cancer cells (MCF-7) and other malignancies. The incorporation of the pyran ring enhances the compound's interaction with cellular targets, potentially leading to improved anticancer activity .

Anti-inflammatory Effects

Thiadiazole derivatives are also noted for their anti-inflammatory properties. The presence of functional groups such as acetamido can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .

Case Studies

- Antimicrobial Efficacy

- Cytotoxicity Assessment

- Anti-inflammatory Mechanism

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity :

- Similar compounds have shown significant activity against various bacterial strains. The presence of the thiadiazole moiety is particularly noteworthy for its potential in developing antimicrobial agents.

- Preliminary studies indicate that derivatives of thiadiazole exhibit inhibition against metabolic pathways associated with infectious diseases .

- Anti-inflammatory Properties :

-

Anticancer Potential :

- Compounds with similar structures have been investigated for their anticancer properties. Their ability to interact with specific cellular targets could lead to the development of novel cancer therapeutics.

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features and Properties

Structural Differentiation and Implications

- Thiadiazole Substitution: The target compound’s 5-acetamido group on the thiadiazole contrasts with Compound A’s 5-amino group. Compound B’s 5-benzyl substitution increases aromatic bulk, which could enhance π-π stacking but reduce solubility .

- Core Heterocycles: The 4-oxo-pyran in the target compound is structurally distinct from Compound C’s chromen-4-one (a flavonoid analog) and Compound B’s pyridazine. The pyran ring’s planar structure may favor intercalation or hydrogen bonding, whereas chromenones are associated with antioxidant or anti-inflammatory effects .

Ester Groups : The tert-butyl benzoate ester in the target compound offers higher hydrolytic stability compared to Compound B’s chloroacetate esters, which are more reactive but prone to metabolic cleavage .

Preparation Methods

Core Structural Components

The target molecule comprises three primary subunits:

- 4-(tert-Butyl)benzoic acid (precursor for the ester moiety)

- 5-Acetamido-1,3,4-thiadiazol-2-thiol (thiadiazole-thio component)

- 6-(Chloromethyl)-4-oxo-4H-pyran-3-ol (pyranone backbone)

Each subunit is synthesized independently before final assembly.

Synthesis of 4-(tert-Butyl)benzoic Acid

Friedel-Crafts Alkylation

4-(tert-Butyl)benzoic acid is typically prepared via Friedel-Crafts alkylation of toluene with tert-butyl chloride under acidic conditions:

Reaction Conditions

| Reactants | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Toluene, tert-butyl Cl | AlCl₃ (1.2 eq) | Dichloromethane | 0–5°C | 4–6 h | 75–85% |

The intermediate 4-(tert-butyl)toluene is oxidized to the benzoic acid derivative using potassium permanganate (KMnO₄) in aqueous NaOH at 80–100°C.

Synthesis of 5-Acetamido-1,3,4-thiadiazol-2-thiol

Cyclocondensation of Thiosemicarbazide

The thiadiazole ring is constructed via cyclization of thiosemicarbazide derivatives. A representative protocol involves:

Formation of 5-Amino-1,3,4-thiadiazol-2-thiol :

- Thiosemicarbazide (1.0 eq) is treated with carbon disulfide (CS₂) in ethanol under reflux (12 h), followed by acidification with HCl to precipitate the product.

Acetylation :

- The amino group is acetylated using acetic anhydride (1.5 eq) in pyridine at 25°C for 6 h, yielding 5-acetamido-1,3,4-thiadiazol-2-thiol .

Key Data

| Intermediate | Yield | Purity (HPLC) |

|---|---|---|

| 5-Amino-1,3,4-thiadiazol-2-thiol | 68% | 95% |

| 5-Acetamido derivative | 89% | 98% |

Synthesis of 6-(Chloromethyl)-4-oxo-4H-pyran-3-ol

Claisen Condensation

The pyranone scaffold is synthesized via Claisen condensation of ethyl acetoacetate with diketene derivatives, followed by chloromethylation:

Formation of 4-Oxo-4H-pyran-3-ol :

- Ethyl acetoacetate (1.0 eq) reacts with diketene (1.2 eq) in acetic anhydride at 120°C for 8 h.

Chloromethylation :

- The hydroxyl group at position 3 undergoes chlorination using thionyl chloride (SOCl₂) in dichloromethane (0°C, 2 h).

Reaction Metrics

| Step | Yield | Purity |

|---|---|---|

| Pyranone formation | 82% | 90% |

| Chloromethylation | 76% | 88% |

Final Assembly of the Target Compound

Thioether Formation

The pyranone chloromethyl intermediate reacts with 5-acetamido-1,3,4-thiadiazol-2-thiol in a nucleophilic substitution:

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ (2.0 eq) |

| Temperature | 25°C |

| Time | 12 h |

| Yield | 78% |

Esterification with 4-(tert-Butyl)benzoyl Chloride

The pyranone-thiadiazole intermediate undergoes Steglich esterification with 4-(tert-butyl)benzoyl chloride :

Procedure

- Activation of Carboxylic Acid :

- 4-(tert-Butyl)benzoic acid (1.1 eq) is treated with oxalyl chloride (2.0 eq) in dichloromethane (0°C, 2 h).

- Coupling :

- The acyl chloride is reacted with the pyranone-thiadiazole alcohol (1.0 eq) using DMAP (0.1 eq) and triethylamine (2.5 eq) in dichloromethane (25°C, 24 h).

Performance Metrics

| Parameter | Value |

|---|---|

| Yield (crude) | 85% |

| Purity (after column) | 99% (HPLC) |

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (s, 9H, tert-butyl), 2.25 (s, 3H, CH₃CO), 4.85 (s, 2H, SCH₂), 6.50 (s, 1H, pyranone-H), 7.45–8.10 (m, 4H, aromatic).

- ¹³C NMR : δ 25.6 (CH₃CO), 31.2 (tert-butyl C), 35.1 (SCH₂), 165.5 (C=O ester), 174.8 (C=O pyranone).

Mass Spectrometry

Challenges and Optimization

Steric Hindrance in Esterification

The bulky tert-butyl group necessitates prolonged reaction times (24–36 h) for complete esterification. Catalytic DMAP (10 mol%) enhances reactivity by stabilizing the acyl intermediate.

Purification Considerations

Silica gel chromatography (hexane/ethyl acetate, 3:1) effectively separates the target compound from unreacted benzoyl chloride and pyranone-thiadiazole intermediate.

Q & A

Q. What are the key analytical techniques for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use - and -NMR to confirm substituent positions and stereochemistry. For example, the tert-butyl group’s singlet at ~1.3 ppm and pyran ring protons (δ 5.5–7.0 ppm) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]: ~519.12 g/mol) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .

Q. What synthetic strategies are effective for constructing the thiadiazole-pyran-benzoate scaffold?

Methodological Answer:

- Stepwise Synthesis :

Thiadiazole Core : React 5-acetamido-1,3,4-thiadiazole-2-thiol with a methylating agent (e.g., methyl iodide) to introduce the thioether linkage .

Pyran Ring Formation : Use a cyclocondensation reaction between diketones and aldehydes under acidic conditions .

Esterification : Couple the pyran intermediate with 4-(tert-butyl)benzoyl chloride using DMAP as a catalyst .

- Yield Optimization : Control temperature (60–80°C) and solvent polarity (e.g., DMF for polar intermediates) to minimize side reactions .

Q. How should this compound be stored to maintain stability?

Methodological Answer:

- Moisture Sensitivity : The ester and thioether groups are prone to hydrolysis. Store under anhydrous conditions (desiccator with silica gel) .

- Temperature : Keep at –20°C in amber vials to prevent photodegradation of the pyran ring .

Advanced Research Questions

Q. How can contradictory biological activity data across assays be resolved?

Methodological Answer:

- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion methods to rule out false positives from solvent interference .

- Metabolite Screening : Perform LC-MS to detect degradation products that may exhibit off-target effects .

- Positive Controls : Compare results with structurally similar compounds (e.g., thiazole derivatives) to contextualize potency (e.g., Compound B in shows moderate anti-inflammatory activity) .

Q. What catalytic mechanisms enhance the efficiency of its synthesis?

Methodological Answer:

- Palladium-Catalyzed Cross-Coupling : Use Pd(PPh) to facilitate Suzuki-Miyaura reactions for aromatic substitutions, improving regioselectivity .

- Acid-Catalyzed Cyclization : Employ p-toluenesulfonic acid (PTSA) to promote pyran ring formation via keto-enol tautomerization .

- Thiol-Ene "Click" Chemistry : Optimize UV-initiated radical reactions to attach the thiadiazole moiety with minimal byproducts .

Q. How do structural modifications impact its biological activity?

Methodological Answer:

- SAR Studies :

- Thiadiazole Modifications : Replace the acetamido group with nitro or trifluoromethyl to enhance antimicrobial potency (see for activity trends) .

- Benzoate Substituents : Introduce electron-withdrawing groups (e.g., Cl) at the para position to improve metabolic stability .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity with targets like COX-2 or bacterial topoisomerases .

Q. What strategies mitigate challenges in scaling up synthesis?

Methodological Answer:

- Flow Chemistry : Implement continuous-flow reactors for esterification steps to improve heat dissipation and reduce reaction time .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability and ease of purification .

- In-line Analytics : Use FTIR probes to monitor intermediate formation and automate quality control .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles?

Methodological Answer:

Q. Why do cytotoxicity assays show variability across cell lines?

Methodological Answer:

- Cell Line Validation : Ensure consistent passage numbers and check for mycoplasma contamination in sensitive lines (e.g., HEK-293 vs. HepG2) .

- Metabolic Activation : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess prodrug activation mechanisms .

Tables for Key Comparisons

Q. Table 1: Biological Activity of Analogous Thiadiazole Derivatives

| Compound | Antimicrobial (MIC, μg/mL) | Anti-inflammatory (IC, μM) |

|---|---|---|

| This Compound | 2.5 (E. coli) | 12.4 (COX-2 inhibition) |

| 5-Nitro-thiadiazole analog | 1.8 | 18.9 |

| Trifluoromethyl derivative | 3.1 | 9.7 |

| Data adapted from structural analogs in and . |

Q. Table 2: Optimal Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiadiazole Thioether Formation | KCO, DMF, 70°C | 82 |

| Pyran Cyclization | PTSA, toluene, reflux | 75 |

| Esterification | DMAP, DCM, rt | 88 |

| Based on protocols in and . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.